Phenylbiguanide

Übersicht

Beschreibung

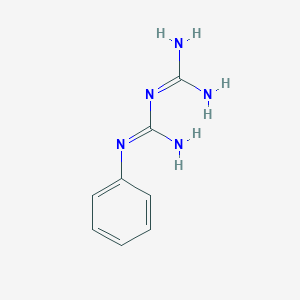

Phenylbiguanide is an organic compound with the chemical formula C8H11N5. It is known for its role as a selective agonist of the 5-hydroxytryptamine 3 receptor, which is a type of serotonin receptor. This compound has been extensively studied for its effects on the central nervous system, particularly its ability to trigger dopamine release in the nucleus accumbens of rats .

Vorbereitungsmethoden

Phenylbiguanid kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Syntheseweg beinhaltet die Reaktion von 1-Phenylbiguanidhydrochlorid mit Ethylchloracetat in Methanol. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, was zur Bildung von Phenylbiguanid als weißer Feststoff führt . Industrielle Produktionsmethoden können ähnliche Reaktionsbedingungen, aber in größerem Maßstab beinhalten, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Chemische Reaktionsanalyse

Phenylbiguanid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Analyse Chemischer Reaktionen

Phenylbiguanide undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization

Mechanism of Action

Phenylbiguanide acts predominantly as a 5-HT3 receptor agonist. This interaction is significant in both the central and peripheral nervous systems. The activation of 5-HT3 receptors by PBG leads to various physiological responses, including reflex bradycardia and hypotension, which have been extensively studied in animal models. For instance, research indicates that PBG can elicit a depressor response in anesthetized cats through vagal afferent pathways, while also engaging sympathetic afferents under certain conditions .

Clinical Implications

The pharmacological effects of PBG extend to its potential therapeutic applications. It has been utilized in studies investigating gastrointestinal motility disorders and nausea due to its ability to modulate serotonin pathways. The compound's role in triggering dopamine release in the nucleus accumbens also suggests possible implications for neuropsychiatric conditions, including anxiety and depression .

Cardiovascular Studies

PBG has been instrumental in cardiovascular research, particularly in understanding the autonomic regulation of heart rate and blood pressure. Studies have shown that intra-arterial administration of PBG can lead to significant changes in mean arterial pressure and heart rate by activating sympathetic visceral afferents . These findings are crucial for developing treatments for conditions like hypertension.

Gastrointestinal Research

In gastrointestinal studies, PBG's agonistic effects on 5-HT3 receptors have been explored for their potential to alleviate symptoms associated with irritable bowel syndrome (IBS) and other functional gastrointestinal disorders. Its ability to influence gut motility makes it a candidate for further investigation into therapeutic applications .

Neuropharmacology

PBG's interaction with serotonin receptors has made it a valuable tool in neuropharmacology. Research has demonstrated that it can influence neurotransmitter release patterns, providing insights into the treatment of mood disorders and other neuropsychiatric conditions . The compound's effects on dopamine release highlight its relevance in addiction studies as well.

Case Studies

Wirkmechanismus

Phenylbiguanide exerts its effects primarily by acting as an agonist of the 5-hydroxytryptamine 3 receptor. This interaction leads to the activation of these receptors, which in turn triggers the release of dopamine in the nucleus accumbens . The molecular targets involved include the 5-hydroxytryptamine 3 receptors, and the pathways activated by this interaction are crucial for understanding its pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Phenylbiguanid ist im Vergleich zu anderen Biguaniden aufgrund seiner selektiven Agonistaktivität am 5-Hydroxytryptamin-3-Rezeptor einzigartig. Ähnliche Verbindungen umfassen:

Die einzigartige Rezeptorselektivität von Phenylbiguanid und seine Rolle in der Neuropharmakologie unterscheiden es von diesen anderen Biguaniden.

Biologische Aktivität

Phenylbiguanide (PBG) is a compound known for its significant biological activities, particularly as a selective agonist for the serotonin 5-HT3 receptor. This article delves into the diverse biological effects, mechanisms of action, and relevant studies surrounding PBG, highlighting its implications in pharmacology and physiology.

This compound primarily acts as a 5-HT3 receptor agonist , which is crucial for mediating various physiological responses. Activation of these receptors can lead to significant cardiovascular effects, including hypotension and bradycardia , particularly through stimulation of pulmonary C-fiber receptors. The compound has been shown to elicit reflex responses that involve both vagal afferents and sympathetic pathways, demonstrating its complex interaction with the autonomic nervous system .

Cardiovascular Effects

PBG has been extensively studied for its cardiovascular effects in animal models. Key findings include:

- Hypotensive Response : PBG administration results in dose-dependent hypotension. Studies indicate that lower doses (0.1–3 μg/kg) can cause tachypnea, while higher doses (10–100 μg/kg) may lead to apnoea .

- Bradycardia : Alongside hypotension, PBG consistently induces bradycardia, which is mediated through vagal activation .

- Reflex Responses : The reflex bradycardia and hypotension induced by PBG are significantly altered following vagotomy, suggesting that these responses are heavily reliant on intact vagal pathways .

Comparative Studies

A comparison of PBG with other biguanides reveals distinct differences in biological activity. For instance, in cancer cell studies, this compound exhibited less growth inhibition compared to other biguanides like proguanil and phenformin. This suggests that mitochondrial uptake is critical for the growth-inhibitory effects observed with certain biguanides .

| Compound | Growth Inhibition | Mitochondrial Uptake | Glucose Metabolism Effect |

|---|---|---|---|

| Proguanil | High | High | Increased |

| Phenformin | Moderate | High | Increased |

| Buformin | Low | Moderate | Increased |

| This compound | Low | Poor | No significant change |

Case Studies

Several studies have highlighted the pharmacological profile of PBG:

- Cardio-respiratory Reflexes : A study demonstrated that PBG induces significant changes in blood pressure and heart rate in urethane-anesthetized rats, emphasizing its role as a 5-HT3 agonist that activates different vagal afferents compared to capsaicin .

- Dopamine Release : Research indicates that PBG can stimulate dopamine release in rat striatal slices, suggesting potential implications for neuropharmacology and the treatment of neuropsychiatric disorders .

- Pharmacological Characterization : A detailed pharmacological characterization revealed that PBG acts as a full agonist at 5-HT3 receptors, with implications for understanding its role in various physiological and pathological processes .

Eigenschaften

IUPAC Name |

1-(diaminomethylidene)-2-phenylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h1-5H,(H6,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQCMXFWIMOWRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-57-2 (mono-hydrochloride) | |

| Record name | Phenyl biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90144508 | |

| Record name | Phenyl biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

102-02-3 | |

| Record name | Phenylbiguanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl biguanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90144508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylbiguanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8PKA3T2I3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phenylbiguanide?

A1: this compound primarily acts as an agonist at serotonin 5-HT3 receptors. [, , , , ] This interaction triggers a cascade of downstream effects, particularly within the nervous system.

Q2: How does this compound's interaction with 5-HT3 receptors affect the nervous system?

A2: Activation of 5-HT3 receptors by this compound leads to various physiological responses, including:

- Activation of vagal afferent fibers: This activation is crucial in eliciting the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , , ]

- Modulation of acetylcholine release in the cortex: this compound can decrease potassium-evoked acetylcholine release in the rat cortex, highlighting its role in cholinergic neurotransmission. []

- Influence on respiratory rhythm: this compound can induce long-lasting enhancement of rhythmic respiratory activity in turtle brain stems in vitro, suggesting a role in respiratory control mechanisms. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C8H11N5, and its molecular weight is 177.21 g/mol. []

Q4: What spectroscopic data is available for this compound?

A4: Several spectroscopic techniques have been employed to characterize this compound:

- Nuclear Magnetic Resonance (NMR): 1H NMR studies have provided insights into the interaction of this compound with membrane model systems, revealing its ability to partition across the membrane interface. []

- Infrared (IR) Spectroscopy: IR spectroscopy, in conjunction with NMR and elemental analysis, has been used to confirm the hydrolysis product of dicyandiamide during this compound synthesis as guanylurea. []

Q5: How do structural modifications of this compound influence its activity?

A5: Research has shown that modifications to the phenyl ring or the biguanide moiety can significantly impact this compound's affinity for 5-HT3 receptors. [] For instance, incorporating specific substituents found in arylpiperazines (high-affinity 5-HT3 ligands) into this compound can modulate its binding affinity.

Q6: What is known about the pharmacokinetics of this compound?

A6: While detailed pharmacokinetic studies are limited, research indicates that this compound is rapidly metabolized in vivo. [, ] Its administration leads to a rapid onset of action, suggesting efficient distribution to target tissues.

Q7: What in vitro and in vivo models have been used to study this compound?

A7: Researchers have employed a variety of models to investigate this compound's effects:

- Isolated Tissues: Studies on isolated rabbit common carotid arteries revealed that this compound did not induce vasoconstriction or dilation, contrasting with the effects of 2-methyl-5-HT. []

- Cell Cultures: Experiments using NG 108-15 cells (mouse neuroblastoma x rat glioma hybrid) demonstrated that this compound triggers cation permeability via 5-HT3 receptor activation. []

- Animal Models: Studies in anesthetized rats demonstrated this compound's ability to evoke the Bezold-Jarisch reflex, characterized by bradycardia, hypotension, and apnea. [, , , ]

Q8: What is known about the toxicity profile of this compound?

A8: this compound is primarily used as a research tool to study 5-HT3 receptor function. While it is generally considered safe for acute experimental use, detailed toxicological studies on long-term exposure are limited.

Q9: How is this compound used to study the pulmonary chemoreflex?

A9: this compound is a potent activator of pulmonary C-fibers, triggering the pulmonary chemoreflex. [, , ] This reflex, characterized by apnea, bradycardia, and hypotension, is crucial for regulating cardiorespiratory responses.

Q10: What is the role of this compound in understanding cardiac autonomic control?

A10: this compound has been instrumental in dissecting the neural pathways involved in regulating heart rate and blood pressure. [, , , , , ] Studies using this compound have highlighted the complex interplay between sympathetic and parasympathetic nervous systems in cardiovascular control.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.